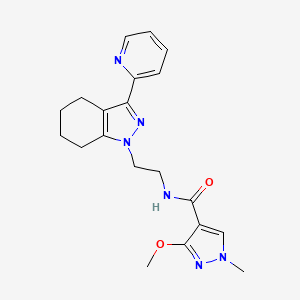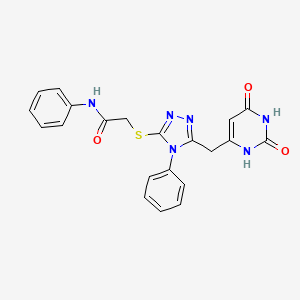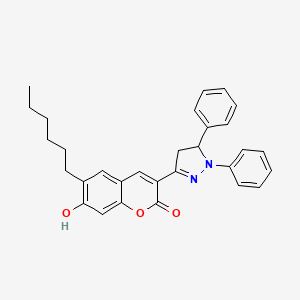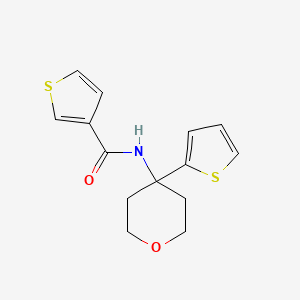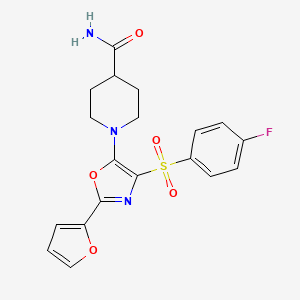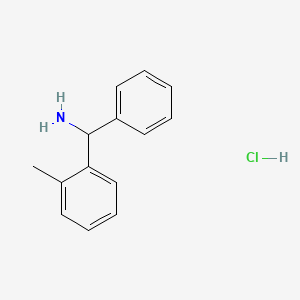
1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Preparation and Chemical Reactions
- Cyclopropenone Oximes : 1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride is used in the preparation of cyclopropenone oximes, which react with isocyanates to yield 1:2 addition products such as 4,6-diazaspiro[2.3]hexenones. These reactions are part of synthetic chemistry research exploring new chemical compounds and reactions (H. Yoshida et al., 1988).
Synthesis of Novel Compounds
- Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound has been synthesized using a polyphosphoric acid condensation route from p-Toluic hydrazide and glycine, showing high yield and effective spectroscopic characterization. Such synthesis processes contribute to the development of new organic compounds with potential applications in various fields (Ganesh Shimoga et al., 2018).
Neurokinin-1 Receptor Antagonist Development
- Neurokinin-1 Receptor Antagonist : A compound structurally similar to this compound demonstrated effectiveness as a neurokinin-1 receptor antagonist. This compound showed potential in pre-clinical tests relevant to clinical efficacy in emesis and depression (T. Harrison et al., 2001).
Neurotransmitter Reuptake Mechanisms
- Monoamine Uptake Inhibitors : Research into 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues, structurally related to this compound, has led to the discovery of selective inhibitors of the dopamine and norepinephrine transporters. These findings are significant for understanding neurotransmitter reuptake mechanisms and developing medications for substance abuse treatment (P. Meltzer et al., 2006).
Ligand Frameworks in Coordination Chemistry
- Phenylmercury(II) Complexes : Phenylmercury(II) complexes utilizing ligands similar to this compound have been synthesized and characterized. These complexes have applications in coordination chemistry, demonstrating different coordination preferences and metal-ligand interactions (G. Rajput et al., 2015).
Calcium Channel Blocker Research
- Calcium Channel Blockers : Compounds like LY042826, structurally related to this compound, have shown neuroprotective effects against cerebral ischemia in vivo. These studies are crucial in developing new treatments for conditions like stroke and other neurodegenerative diseases (C. Hicks et al., 2000).
Chiral Discrimination in Chromatography
- Chiral Discrimination : The separation of enantiomers of compounds structurally similar to this compound has been achieved on specific stationary phases. This research aids in understanding chiral discrimination in chromatography, a key process in pharmaceutical and chemical industries (Y. Bereznitski et al., 2002).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12;/h2-10,14H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJTDGXQHBULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
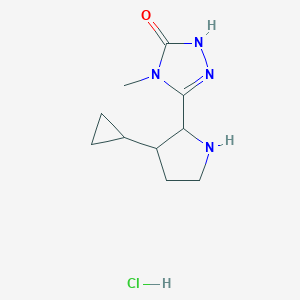
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)
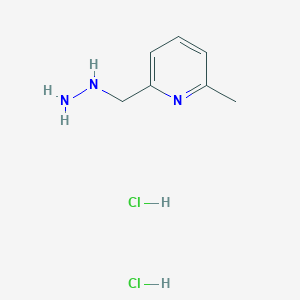
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)
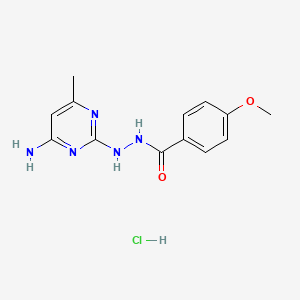
![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2473077.png)
![N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2473078.png)
![N-(4-bromophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2473079.png)
![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)
